2-Chloro-4(1H)-pyridinone

Beschreibung

The exact mass of the compound 2-Chloro-4-hydroxypyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

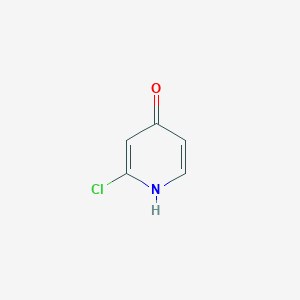

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEHFOMFHUQAOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00938117 | |

| Record name | 2-Chloropyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17368-12-6, 17228-67-0 | |

| Record name | 2-Chloro-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17368-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17228-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017228670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloropyridin-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017368126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloropyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2 Chloro 4 Hydroxypyridine

Direct Synthetic Pathways for 2-Chloro-4-hydroxypyridine

The direct synthesis of 2-Chloro-4-hydroxypyridine can be achieved through various pathways, primarily involving the transformation of pyridine (B92270) precursors.

Synthesis from Chloroform (B151607) and Pyridine Precursors

One method for the preparation of 2-chloropyridine (B119429), a related precursor, involves heating potassium pyrrole (B145914) with chloroform. nih.gov While this provides a route to a chlorinated pyridine, more specific methods are employed for the synthesis of 2-Chloro-4-hydroxypyridine. A common industrial preparation for 2-chloropyridine involves the vapor-phase chlorination of pyridine at temperatures exceeding 300°C, which also produces 2,6-dichloropyridine (B45657) as a byproduct. nih.gov

Exploration of Pyridine Derivative Transformations

The transformation of other pyridine derivatives is a more common and direct route to 2-Chloro-4-hydroxypyridine. Two primary synthetic routes have been identified:

From 2-chloro-4-aminopyridine: This pathway demonstrates a high yield of 91%.

From 2-chloro-4-nitropyridine (B32982): This route results in a 46% yield.

Another approach involves the nitration of 2-chloropyridine oxide using a mixture of concentrated nitric acid and sulfuric acid. This process introduces a nitro group at the 4-position, yielding 2-chloro-4-nitropyridine oxide with a 65–70% yield. Subsequent reduction of the nitro group and manipulation of the N-oxide can lead to the desired 2-Chloro-4-hydroxypyridine.

Furthermore, the transformation of 2- or 4-hydroxypyridine (B47283) N-oxides with phosphorus oxychloride can lead to the substitution of the hydroxyl group. abertay.ac.uk The activation of a pyridine derivative through the formation of its N-oxide intermediate is a known strategy to facilitate further modifications. google.com

Advanced Strategies for Derivatization and Analog Synthesis

The reactivity of 2-Chloro-4-hydroxypyridine allows for the synthesis of a wide array of derivatives with diverse functional groups and potential applications.

Synthesis of Pyridine-Based Ether Linkages (e.g., 4-(2-Chloro-pyridin-4-yloxy)-phenylamine)

A prevalent synthetic route to produce compounds like 4-(2-Chloro-pyridin-4-yloxy)-phenylamine involves the reaction of 2-chloro-4-pyridinol with aniline. This reaction is typically conducted under basic conditions to facilitate the nucleophilic substitution of the hydroxyl group. The base deprotonates the hydroxyl group of 2-chloro-4-pyridinol, forming a phenolate (B1203915) ion which then acts as a nucleophile. Common bases used for this purpose include sodium bicarbonate and potassium carbonate, and solvents such as ethanol, DMF, and DMAc are chosen based on solubility and reaction kinetics.

Preparation of Functionalized Pyridine Derivatives (e.g., 4-Alkoxy-1-hydroxypyridine-2-thiones)

The synthesis of 4-Alkoxy-1-hydroxypyridine-2-thiones often starts from 2-chloro-4-substituted pyridine N-oxides. A general method involves the sequential substitution of a group at the 4-position with an alkoxy group, followed by the replacement of the 2-chloro group with a hydrosulfanyl group. vanderbilt.edu

For instance, the synthesis of 4-heptyloxy-1-hydroxypyridine-2-thione begins with the reaction of 2-chloro-4-nitropyridine-N-oxide with the n-heptanolate anion in DMSO to yield 2-chloro-4-heptyloxypyridine-N-oxide. vanderbilt.eduicm.edu.pl This intermediate is then treated with sodium thioacetate (B1230152) (AcSNa) followed by deacetylation with sodium methoxide (B1231860) (MeONa) to give the sodium salt of 4-heptyloxy-1-hydroxypyridine-2-thione. vanderbilt.eduicm.edu.pl This method has also been applied to prepare 4-decyloxy and 4-((Z)-hex-3-enyloxy) derivatives. vanderbilt.edu

| Starting Material | Reagents | Intermediate | Final Product |

| 2-chloro-4-nitropyridine-N-oxide | 1. n-heptanolate anion, DMSO 2. AcSNa, MeONa | 2-chloro-4-heptyloxypyridine-N-oxide | 4-heptyloxy-1-hydroxypyridine-2-thione |

| 2-chloro-4-nitropyridine-N-oxide | 1. n-decanolate anion, DMSO 2. AcSNa, MeONa | 2-chloro-4-decyloxypyridine-N-oxide | 4-decyloxy-1-hydroxypyridine-2-thione |

| 2-chloro-4-nitropyridine-N-oxide | 1. (Z)-hex-3-en-1-olate anion, DMSO 2. AcSNa, MeONa | 2-chloro-4-((Z)-hex-3-enyloxy)pyridine-N-oxide | 4-((Z)-hex-3-enyloxy)-1-hydroxypyridine-2-thione |

Synthesis of Halogen-Substituted Pyridine Analogs (e.g., 2-Chloro-3-fluoro-4-hydroxypyridine)

The synthesis of halogen-substituted analogs like 2-Chloro-3-fluoro-4-hydroxypyridine introduces additional functionality and modifies the electronic properties of the pyridine ring. This compound is a useful synthetic reagent for pharmaceuticals and other specialty organic chemicals. frontierspecialtychemicals.com

One of the main synthetic routes for 2-chloro-3-fluoropyridine (B99640) involves the diazotization of 2-chloro-3-aminopyridine. google.com A method utilizing tert-butyl nitrite (B80452) and copper fluoride (B91410) in an organic solvent under inert gas protection has been developed. This one-pot process is simple, proceeds under mild conditions, and achieves a stable yield of over 60%. google.com Another approach starts with 3-fluoropyridine, which undergoes chlorination to yield the desired product. google.com

| Precursor | Reagents | Product |

| 2-chloro-3-aminopyridine | tert-butyl nitrite, copper fluoride | 2-chloro-3-fluoropyridine |

| 3-fluoropyridine | Chlorinating agent | 2-chloro-3-fluoropyridine |

Role as a Versatile Building Block in Complex Organic Synthesis

2-Chloro-4-hydroxypyridine stands as a pivotal intermediate in the realm of organic synthesis, prized for its adaptability in constructing complex molecular architectures. chemimpex.com Its utility stems from the presence of two reactive functional groups: a chlorine atom and a hydroxyl group attached to the pyridine ring. This unique structure, featuring both an electron-withdrawing chlorine atom and an electron-donating hydroxyl group, provides a versatile platform for a multitude of chemical transformations. innospk.com The compound's ability to act as a nucleophile or an electrophile depending on the reaction conditions makes it an invaluable tool for synthetic chemists.

The strategic placement of the chloro and hydroxyl groups on the pyridine framework allows for precise and controlled modifications, enabling the synthesis of a wide array of derivatives. pmarketresearch.com This has led to its extensive use as a foundational component in the production of high-value chemicals across various industries, including pharmaceuticals, agrochemicals, and materials science. chemimpex.com

The versatility of 2-chloro-4-hydroxypyridine is evident in its broad range of applications. It serves as a crucial precursor in the synthesis of biologically active compounds and advanced materials. pmarketresearch.comchemimpex.com

| Sector | Application | Detailed Research Findings |

| Pharmaceuticals | Key intermediate for Active Pharmaceutical Ingredients (APIs). pmarketresearch.com | Utilized in the synthesis of various drugs, including fourth-generation cephalosporin (B10832234) antibiotics like cefepime, as well as antiviral and anticancer agents. pmarketresearch.com Its derivatives are integral to developing novel anti-inflammatory and antimicrobial agents. chemimpex.com |

| Agrochemicals | Precursor for herbicides and fungicides. pmarketresearch.comchemimpex.com | Acts as an essential building block for pyridine-based herbicides that target grassy weeds. pmarketresearch.com It is also a component in fungicide formulations, contributing to crop protection and enhanced agricultural productivity. chemimpex.com |

| Specialty Chemicals | Component in the manufacture of polymers, coatings, and corrosion inhibitors. pmarketresearch.comchemimpex.com | Derivatives of 2-chloro-4-hydroxypyridine are identified as effective scale inhibitors in industrial applications and are used to produce ultraviolet stabilizers for polymer coatings. pmarketresearch.com It also serves as a ligand in metal-organic frameworks for advanced gas sensors. pmarketresearch.com |

The reactivity of 2-chloro-4-hydroxypyridine allows it to participate in a wide spectrum of chemical reactions, making it a preferred building block for complex syntheses. nbinno.com The chlorine atom is susceptible to nucleophilic substitution, while the hydroxyl group can undergo various transformations. chemimpex.com

| Reaction Type | Description |

| Substitution Reactions | The chlorine atom at the 2-position can be readily displaced by a variety of nucleophiles. chemimpex.com For instance, it reacts with copper metal in dehydrogenative conditions to yield monochloropyridine. chemicalbook.com |

| Coupling Reactions | It is employed in cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds. nbinno.com |

| Oxidation Reactions | The compound can be oxidized; for example, it reacts with tribromide to form tribromopyridine. chemicalbook.com |

| Addition Reactions | It can undergo addition reactions, such as reacting with graphene oxide to form hydroxypyridinium bromide. chemicalbook.com |

| Other Reactions | Its versatility extends to a range of other transformations crucial for organic synthesis, including nitration, cyanation, diazotization, bromination, the Wittig reaction, the Grignard reaction, and various redox reactions. nbinno.com |

Advanced Spectroscopic Characterization and Analytical Methodologies for 2 Chloro 4 Hydroxypyridine

Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides critical insights into the molecular structure and bonding of 2-Chloro-4-hydroxypyridine.

Fourier-Transform Infrared (FTIR) Spectroscopy Applications

Table 1: Characteristic FTIR Absorption Bands for 2-Chloro-4-hydroxypyridine and Related Structures

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| O-H (in hydroxypyridine) | Stretching | 3400 - 3200 | core.ac.uk |

| N-H (in pyridone) | Stretching | 3266 | core.ac.uk |

| C-H (aromatic) | Stretching | 3111 - 3103 | core.ac.uk |

| C=O (in pyridone) | Stretching | 1700 - 1677 | core.ac.uk |

| C=C, C=N (ring) | Stretching | 1600 - 1450 | s-a-s.org |

This table presents typical wavenumber ranges for the indicated functional groups and may vary slightly based on the specific molecular environment and sample preparation.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy for Solid-State Characterization

Attenuated Total Reflectance (ATR)-IR spectroscopy is particularly advantageous for the analysis of solid samples of 2-Chloro-4-hydroxypyridine, requiring minimal sample preparation. nih.govwhiterose.ac.uk This technique provides information about the surface of the material. The resulting spectrum is comparable to that obtained by traditional transmission FTIR, allowing for the identification of functional groups and structural features. Recent studies on substituted pyridine-quinoline based ligands have utilized ATR-IR for solid-state structural elucidation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Pyridine (B92270) Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds, including pyridine derivatives. leco.comjapsonline.com However, the polarity of 2-Chloro-4-hydroxypyridine presents challenges for direct GC analysis.

Optimization of In Situ Derivatization Techniques for Stability and Volatility Enhancement

To overcome the issues of low volatility and potential thermal degradation of polar compounds like 2-Chloro-4-hydroxypyridine during GC analysis, derivatization is often employed. researchgate.netresearch-solution.com This process involves chemically modifying the analyte to increase its volatility and thermal stability. nih.gov Common derivatization techniques for compounds with active hydrogens, such as the hydroxyl group in 2-Chloro-4-hydroxypyridine, include silylation, alkylation, and acylation. research-solution.comrevistadechimie.ro

In situ derivatization, where the reaction occurs directly in the GC inlet, is an efficient approach that minimizes sample handling and potential for contamination. revistadechimie.ro Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used to replace the active hydrogen of the hydroxyl group with a less polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. research-solution.comnih.gov This enhances the compound's volatility, making it amenable to GC separation. nih.gov The optimization of derivatization conditions, such as reaction time and temperature, is crucial for achieving complete and reproducible derivatization. revistadechimie.ro

Table 2: Common Derivatization Reagents for GC-MS Analysis of Polar Compounds

| Reagent Class | Example Reagent | Target Functional Groups | Resulting Derivative | Reference |

|---|---|---|---|---|

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | -OH, -NH, -SH, -COOH | Trimethylsilyl (TMS) ether/ester/etc. | research-solution.com |

| Silylation | MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide) | -OH, -NH, -SH, -COOH | tert-Butyldimethylsilyl (TBDMS) ether/ester/etc. | nih.gov |

| Alkylation | Diazomethane | -COOH | Methyl ester | revistadechimie.ro |

Selective Ion Monitoring (SIM) for Trace Analysis

For the sensitive and selective detection of 2-Chloro-4-hydroxypyridine, especially at trace levels, the mass spectrometer is often operated in the Selective Ion Monitoring (SIM) mode. innovareacademics.innih.gov Instead of scanning the entire mass range, SIM mode focuses on monitoring a few specific ions that are characteristic of the analyte of interest. mdpi.com This significantly improves the signal-to-noise ratio, leading to lower limits of detection and quantification. innovareacademics.inchromatographyonline.com The choice of ions to monitor is based on the mass spectrum of the derivatized 2-Chloro-4-hydroxypyridine, typically including the molecular ion and one or two abundant fragment ions. This targeted approach enhances the specificity of the analysis, reducing the likelihood of interference from co-eluting matrix components. mdpi.com

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like 2-Chloro-4-hydroxypyridine. ethernet.edu.et Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR spectroscopy of 2-Chloro-4-hydroxypyridine reveals distinct signals for the protons on the pyridine ring. chemicalbook.com The chemical shifts and coupling patterns of these protons provide information about their relative positions and the electronic environment of the ring. For example, the presence of the electron-withdrawing chloro group and the electron-donating hydroxyl group will influence the chemical shifts of the ring protons. vanderbilt.edugoogle.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. ipb.pt The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the attached substituents. The carbon atom attached to the chlorine will have a characteristic chemical shift, as will the carbon bearing the hydroxyl group.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the connectivity between protons and carbons, confirming the substitution pattern on the pyridine ring. ipb.pt The tautomeric equilibrium between the 2-chloro-4-hydroxypyridine and 2-chloro-1H-pyridin-4-one forms can also be investigated by NMR, as the chemical shifts of the ring protons and carbons will differ between the two forms. whiterose.ac.ukipb.pt

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Chloro-4-hydroxypyridine |

| 2-chloro-1H-pyridin-4-one |

| 4-hydroxypyridine (B47283) |

| 2-chloro-4-fluoropyridine |

| 2-chloro-4-nitropyridine (B32982) |

| 2-chloro-4-heptyloxypyridine-N-oxide |

| 4-fluoro-2-heptyloxypyridine-N-oxide |

| 2-chloro-4-fluoropyridine-N-oxide |

| 2-amino-pyridine |

| 2,4-dihydroxy-6-methyl pyrimidine |

| 2,4-dimethyl-6-hydroxy pyrimidine |

| 5-chloro-2,3-dihydroxy pyridine |

| 3-amino-2-chloro pyridine |

| 4-hydroxy-3-methoxy benzaldehyde |

| 3-hydroxy-4-methoxy benzaldehyde |

| 2-hydroxy-4-methyl-3-pyridinylcarbonitrile |

| 2-chloro-4-methyl-3-pyridinecarbonitrile |

| 2-chloro-4-methyl-3-carboxamide |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |

| N-Methyl-bis(trifluoroacetamide) (MBTFA) |

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Pyridine Ring Protons

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for determining the arrangement of protons within a molecule. For 2-Chloro-4-hydroxypyridine, the ¹H NMR spectrum would provide critical information about the electronic environment of the three protons on the pyridine ring. The chemical shifts (δ), measured in parts per million (ppm), indicate the degree of shielding or deshielding for each proton, which is influenced by the electronegative chlorine atom and the electron-donating or -withdrawing nature of the hydroxyl/oxo group.

Furthermore, the spin-spin coupling constants (J), measured in Hertz (Hz), would reveal the connectivity between adjacent protons. The magnitude of these coupling constants helps to confirm the substitution pattern on the pyridine ring. organicchemistrydata.org For instance, the coupling between protons at positions 5 and 6 would be a typical ortho-coupling, while smaller meta- or para-couplings might also be observed.

Despite the utility of this technique, specific, publicly available experimental ¹H NMR data detailing the precise chemical shifts and coupling constants for the pyridine ring protons of 2-Chloro-4-hydroxypyridine could not be located in the searched scientific literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing insight into the carbon framework of a molecule. In the case of 2-Chloro-4-hydroxypyridine, the ¹³C NMR spectrum would display distinct signals for each of the five carbon atoms in the pyridine ring.

The chemical shifts of these carbon atoms are highly sensitive to their local electronic environment. The carbon atom bonded to the chlorine (C2) and the carbon bearing the hydroxyl group (C4) would be expected to show significant shifts due to the direct influence of these substituents. The other three carbon atoms (C3, C5, and C6) would also exhibit characteristic shifts based on their positions relative to the substituents. Analysis of these shifts allows for the unambiguous assignment of each carbon in the molecular structure.

X-ray Diffraction Techniques for Solid-State Structural Analysis

Crucially, this technique would confirm which tautomeric form (the hydroxypyridine or the pyridone) exists in the solid state. It would also provide data on the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell. researchgate.netiucr.org Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl/oxo group and the pyridine nitrogen, which are critical to understanding the compound's physical properties. acs.org

While X-ray diffraction has been used to characterize many pyridine derivatives mdpi.comresearchgate.net, specific crystallographic data for 2-Chloro-4-hydroxypyridine, including its crystal system and unit cell parameters, were not found in the reviewed scientific databases. icdd.com

Reaction Mechanisms and Chemical Reactivity of 2 Chloro 4 Hydroxypyridine

General Reactivity Patterns and Electrophilic/Nucleophilic Characteristics

2-Chloro-4-hydroxypyridine exhibits a dual nature in its reactivity, capable of acting as both a nucleophile and an electrophile depending on the reaction conditions and the reagents involved. The pyridine (B92270) ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2 and C4). The presence of a chlorine atom at the 2-position further enhances the electrophilicity of this site, making it a prime target for nucleophilic substitution. abertay.ac.uk

Conversely, the hydroxyl group at the 4-position can be deprotonated to form a phenoxide-like species, which is a potent nucleophile. This allows the molecule to participate in reactions where it attacks electrophilic centers. The compound exists in tautomeric equilibrium with its pyridone form, 2-chloro-1H-pyridin-4-one. nih.govresearchgate.net This tautomerism significantly influences its reactivity, with the pyridone form possessing a more nucleophilic nitrogen atom. researchgate.net The stability and reactivity of 2-chloro-4-hydroxypyridine are key properties that allow for its efficient incorporation into complex chemical syntheses. chemimpex.com

The molecule's structure, featuring both an electron-withdrawing chlorine atom and an electron-donating hydroxyl group, creates a unique electronic profile that governs its reactivity. The interplay of these functional groups allows for a diverse range of chemical transformations.

Ring Substitution Reactions

The pyridine ring of 2-chloro-4-hydroxypyridine is amenable to various substitution reactions, which are fundamental to its utility in synthesizing more complex molecules.

Functional Group Interconversions on the Pyridine Ring

The functional groups on the 2-chloro-4-hydroxypyridine ring can be interconverted to introduce new functionalities. For instance, the hydroxyl group can undergo reactions typical of phenols. While specific examples for 2-chloro-4-hydroxypyridine are not detailed in the provided search results, analogous reactions on similar pyridine derivatives are common. For example, the conversion of a hydroxyl group to a halogen can be achieved using reagents like thionyl chloride. google.com

Furthermore, the nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. abertay.ac.ukwikipedia.org This transformation alters the electronic properties of the ring, activating it for different types of substitution reactions. abertay.ac.uk The N-oxide can facilitate both electrophilic and nucleophilic substitution, depending on the reagents used. abertay.ac.uk

Oxidation Reactions

2-Chloro-4-hydroxypyridine can undergo oxidation reactions. For instance, it can be oxidized with tribromide to produce tribromopyridine. chemicalbook.com Another documented oxidation reaction involves reacting 2-chloropyridine (B119429) with m-chloroperbenzoic acid (mCPBA) in chloroform (B151607) to yield 2-chloropyridine oxide. The mechanism of this N-oxidation involves an electrophilic attack by the peracid on the pyridine nitrogen.

Furthermore, a supported oxidant, 4-hydroxypyridinium chlorochromate functionalized silica (B1680970) gel, has been shown to be an efficient reagent for the oxidation of primary and secondary alcohols to their corresponding carbonyl compounds. lew.ro While this is not a direct oxidation of the 2-chloro-4-hydroxypyridine molecule itself, it demonstrates the utility of a related pyridinium (B92312) salt in oxidation chemistry. lew.ro

Addition Reactions (e.g., with Graphene Oxide)

2-Chloro-4-hydroxypyridine participates in addition reactions, a notable example being its reaction with graphene oxide to form hydroxypyridinium bromide. chemicalbook.com This suggests a nucleophilic attack from the pyridine nitrogen or the hydroxyl oxygen onto the graphene oxide surface, which is known to possess electrophilic epoxide and hydroxyl groups. The resulting nanocomposites have been explored for their enhanced electrical conductivity and mechanical strength.

Mechanistic Studies of Hydrolysis in Alpha-Chloro-Substituted Pyridones

Studies on the hydrolysis of α-chloro-substituted pyridones provide insight into the reactivity of the chloro-substituent in 2-chloro-4-hydroxypyridine. Research has shown that the hydrolysis of α-chloro-N-methyl-4-pyridone is significantly faster than that of its 2-pyridone counterpart. nih.gov This rate enhancement is attributed to the greater polarity and zwitterionic character of the 4-pyridone structure. nih.gov The zwitterionic nature of the pyridone ring is believed to enhance the rate of hydrolysis in α-substituted pyridone and uracil (B121893) derivatives. nih.gov These findings suggest that the tautomeric equilibrium and the electronic structure of the pyridone form play a crucial role in the hydrolysis of the chlorine atom.

Further studies on the acid hydrolysis of α-halogenated pyridine compounds have also been conducted, contributing to the understanding of the mechanisms involved in the displacement of the halogen. acs.org

Nucleophilic Attack and Tetrahedral Intermediate Formation

The reaction mechanism of 2-chloro-4-hydroxypyridine and its analogs in nucleophilic substitution reactions is analogous to that of carbonyl compounds. acs.org The process is initiated by the attack of a nucleophile on the carbon atom bearing the chloro substituent. This attack leads to the formation of a transient, high-energy species known as a tetrahedral intermediate. acs.orgthermofisher.com

This mechanism is particularly evident in hydrolysis reactions. For instance, the base-catalyzed hydrolysis of α-chloro-substituted pyridones involves the nucleophilic attack of a hydroxide (B78521) ion on the α-carbon. thermofisher.com This initial step is typically the rate-determining step of the reaction. The resulting tetrahedral intermediate is unstable and subsequently collapses, leading to the departure of the leaving group, which in this case is the chloride ion. thermofisher.comresearchgate.net The stability of the aromatic pyridine ring is then regenerated. acs.org This reactivity makes 2-chloro-4-hydroxypyridine a versatile precursor in the synthesis of various substituted pyridines, as the chlorine atom can be displaced by a variety of nucleophiles. nih.govacs.org

Role of Zwitterionic Resonance in Reaction Rate Enhancement

The tautomeric nature of 4-hydroxypyridines plays a crucial role in their reactivity. 4-Hydroxypyridine (B47283) exists in equilibrium with its tautomeric form, 4-pyridone. rsc.orgacs.org The 4-pyridone form can exhibit significant zwitterionic character, where a positive charge resides on the ring nitrogen and a negative charge on the oxygen atom. thermofisher.com

This zwitterionic resonance structure has a profound effect on the rate of nucleophilic substitution reactions. Studies comparing the hydrolysis rates of α-chloro-N-methyl-4-pyridone and α-chloro-N-methyl-2-pyridone have shown that the 4-pyridone derivative hydrolyzes more than five times faster. thermofisher.com This rate enhancement is attributed to the greater contribution of the zwitterionic form in the 4-pyridone structure. thermofisher.com The increased polarity and zwitterionic nature of the 4-pyridone ring enhance its susceptibility to nucleophilic attack, thereby facilitating the hydrolysis process. thermofisher.com This principle underscores how the electronic structure of the pyridine ring system can be modulated to influence reaction kinetics.

Catalytic Applications and Ligand Chemistry

The unique electronic and structural features of 2-chloro-4-hydroxypyridine make it a valuable component in catalysis and coordination chemistry. It can act as a building block for more complex ligands or participate directly in catalytic processes. ontosight.ai

Role in Signal Amplification by Reversible Exchange (SABRE) Hyperpolarisation

Signal Amplification by Reversible Exchange (SABRE) is a hyperpolarization technique used to dramatically enhance Nuclear Magnetic Resonance (NMR) signals. whiterose.ac.uk The process utilizes an iridium catalyst to transfer the magnetization from parahydrogen to a substrate through reversible binding. whiterose.ac.uk While direct studies on 2-chloro-4-hydroxypyridine in SABRE are not extensively documented, research on the parent compound, 4-hydroxypyridine, provides significant insight into the potential role of this structural motif.

In SABRE studies, 4-hydroxypyridine, which readily tautomerizes to 4-pyridone, has been shown to form a novel SABRE-active species with an iridium catalyst. whiterose.ac.uk The 4-pyridone tautomer coordinates to the iridium center via its keto-oxygen atom. whiterose.ac.uk The efficiency of the SABRE process is closely linked to the kinetics of substrate binding and dissociation from the metal center. whiterose.ac.uk For the 4-pyridone complex, a rapid substrate dissociation was observed, which resulted in a modest level of hyperpolarization. whiterose.ac.uk These findings suggest that 4-hydroxypyridine derivatives, including 2-chloro-4-hydroxypyridine, can function as substrates in SABRE, with their effectiveness being dependent on the electronic and steric influence of substituents on the pyridine ring, which in turn affects the ligand exchange rates at the iridium catalyst.

Coordination Chemistry with Metal Centers

2-Chloro-4-hydroxypyridine and its derivatives are utilized as ligands in coordination chemistry, forming complexes with various metal centers. The compound can coordinate to a metal through either the pyridine nitrogen or the hydroxyl/pyridone oxygen, making it a versatile ligand. It serves as a building block in the synthesis of pyridine-based ligands and catalysts. ontosight.ai

Interactive Data Tables

Hydrolysis Rate Constants of α-Chloro-Pyridones

This table presents the pseudo first-order rate constants for the hydrolysis of α-Chloro-N-methyl-2-pyridone and α-Chloro-N-methyl-4-pyridone, demonstrating the rate enhancement due to the zwitterionic character of the 4-pyridone structure. thermofisher.com

| Compound | Rate Constant (k_OD, s⁻¹) | Relative Rate |

| α-Chloro-N-methyl-2-pyridone | 1.4 x 10⁻⁵ | 1 |

| α-Chloro-N-methyl-4-pyridone | 7.2 x 10⁻⁵ | 5.14 |

SABRE Performance of a 4-Hydroxypyridine-derived Iridium Complex

This table shows key parameters for the SABRE-active species formed from 4-hydroxypyridine, illustrating the relationship between substrate dissociation rate and the resulting hyperpolarization enhancement. whiterose.ac.uk

| Parameter | Value |

| SABRE-active species | [IrCl(H)₂(SIMes)(κ-O-4-pyridone)(κ-N-4-hydroxypyridine)] |

| Substrate Dissociation Rate (at 270 K) | 18.31 s⁻¹ |

| Hyperpolarisation Enhancement | -31 ± 1-fold |

Advanced Applications in Chemical and Biological Sciences

Pharmaceutical and Medicinal Chemistry Applications

In the pharmaceutical and medicinal chemistry sectors, 2-Chloro-4-hydroxypyridine is a highly sought-after intermediate. chemimpex.compmarketresearch.com Its structural motifs are present in numerous biologically active molecules, and its reactive nature allows for its incorporation into complex molecular designs for therapeutic purposes. chemimpex.compmarketresearch.com

2-Chloro-4-hydroxypyridine serves as a fundamental building block in the synthesis of various Active Pharmaceutical Ingredients (APIs). pmarketresearch.com The pharmaceutical industry consumes a significant portion of the global production of this compound, underscoring its importance. pmarketresearch.com It is an essential precursor in the manufacturing of several classes of drugs, including certain antibiotics, antiviral agents, and anticancer therapies. pmarketresearch.com The reactivity of its chlorine and hydroxyl groups enables chemists to perform precise molecular modifications, making it an indispensable starting material for targeted drug synthesis. pmarketresearch.com

One notable example is its use in the production of cephalosporin (B10832234) antibiotics. pmarketresearch.com Derivatives of 2-Chloro-4-hydroxypyridine are key components in the synthesis of drugs like cefepime, a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against various bacteria. pmarketresearch.com

Table 1: Examples of APIs Synthesized Using 2-Chloro-4-hydroxypyridine Intermediate

| API Class | Specific Example | Therapeutic Use | Source |

|---|---|---|---|

| Cephalosporin Antibiotics | Cefepime | Broad-spectrum antibacterial | pmarketresearch.com |

| Antiviral Drugs | (Various) | Treatment of viral infections | pmarketresearch.com |

Derivatives of 2-Chloro-4-hydroxypyridine have demonstrated significant potential as antimicrobial agents. cymitquimica.com Research indicates that modifying the core structure of this compound can lead to new molecules that effectively inhibit the growth of various pathogens, including both bacteria and fungi. nih.gov This makes it a valuable scaffold in the quest for new antibiotics to combat the growing challenge of antibiotic resistance. Studies have shown that certain pyridine (B92270) derivatives containing chloro and hydroxy groups exhibit excellent antimicrobial activity against a range of microorganisms. nih.gov The mechanism of action for some derivatives has been attributed to the generation of hydroxyl radicals, which can damage bacterial DNA and proteins, leading to cell death.

Table 2: Antimicrobial Research Findings for Pyridine Derivatives

| Derivative Class | Target Pathogens | Noted Activity | Source |

|---|---|---|---|

| Chloro- and hydroxy-substituted pyridines | S. aureus, E. coli, C. albicans | Good to excellent antimicrobial activity | nih.gov |

| 2-Chloro-4-hydroxypyridine derivatives | Gram-positive and Gram-negative bacteria | Inhibition of bacterial growth |

The pyridine nucleus is a common feature in many therapeutic agents, and derivatives of 2-Chloro-4-hydroxypyridine are being actively investigated for their potential antiviral and anticancer properties. pmarketresearch.comresearchgate.net Research suggests that some of these derivatives can inhibit specific enzymes that are critical for the replication of viruses or the proliferation of cancer cells. The compound serves as an essential intermediate in the synthesis of certain antiviral and anticancer drugs. pmarketresearch.com While research is ongoing, the pyridine scaffold is recognized as a privileged structure in the design of new cytotoxic agents targeting tumor cells. researchgate.net A related isomer, 4-Chloro-2-hydroxypyridine, has shown cytotoxic effects against lung and breast cancer cell lines in laboratory studies.

2-Chloro-4-hydroxypyridine and its derivatives play a role in biochemical research, particularly in the study of enzyme inhibition and the modulation of metabolic pathways. chemimpex.com The ability of these compounds to interact with biomolecules like enzymes can help researchers understand disease mechanisms and develop targeted therapies. chemimpex.com

A specific derivative, 2-chloro-N'-hydroxypyridine-4-carboximidamide, has been identified as an inhibitor of the enzyme xanthine (B1682287) oxidase, with an IC₅₀ value of 12 µM. vulcanchem.com Another related isomer, 2-Chloro-5-hydroxypyridine, has been shown to inhibit several enzymes, including aminopeptidase, carboxypeptidase, dipeptidase, and protein kinase C. biosynth.com Such interactions are crucial as they can alter gene expression and protein function, providing pathways for therapeutic intervention.

Table 3: Enzyme Inhibition by Pyridine Derivatives

| Compound | Target Enzyme | Activity/Significance | Source |

|---|---|---|---|

| 2-chloro-N'-hydroxypyridine-4-carboximidamide | Xanthine Oxidase | Inhibitor (IC₅₀ = 12 µM) | vulcanchem.com |

| 2-Chloro-5-hydroxypyridine | Aminopeptidase, Carboxypeptidase, Dipeptidase | Enzyme inhibitor | biosynth.com |

| 2-Chloro-5-hydroxypyridine | Protein Kinase C (PKC) | Inhibits cancer cell growth by binding to the α subunit | biosynth.com |

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities, including antitubercular, antimicrobial, and anti-ulcer properties. mdpi.comresearchgate.net The synthesis of these valuable scaffolds often employs substituted pyridines as starting materials. researchgate.net

Synthetic routes have been developed that utilize 2-chloropyridines, which react with other reagents to form the fused imidazo[1,2-a]pyridine (B132010) ring system. organic-chemistry.org For example, a common method involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone. researchgate.net Derivatives of 2-chloropyridine (B119429) can be readily converted to the necessary 2-aminopyridine precursors. The versatility of this synthesis allows for the creation of a diverse library of imidazo[1,2-a]pyridine derivatives for screening against various diseases, including fungal infections like candidosis. jmchemsci.com

Agrochemical Applications

Beyond pharmaceuticals, 2-Chloro-4-hydroxypyridine is a crucial intermediate in the agrochemical industry. chemimpex.comlookchem.com It is used in the formulation of modern herbicides and fungicides, contributing significantly to crop protection and agricultural productivity. chemimpex.compmarketresearch.com

The compound serves as a precursor for pyridine-based herbicides designed to selectively target and control grassy weeds in major crops such as rice and corn. pmarketresearch.com It is also integral to the development of acetolactate synthase (ALS)-inhibitor herbicides, which are valued for their high efficiency at low application doses. pmarketresearch.com The demand from the agrochemical sector highlights the compound's strategic importance in ensuring food security through effective weed and disease management. cymitquimica.compmarketresearch.com

Table 4: Agrochemical Applications of 2-Chloro-4-hydroxypyridine

| Agrochemical Type | Application | Significance | Source |

|---|---|---|---|

| Herbicides | Precursor for pyridine-based herbicides | Targets specific weeds in rice and corn | pmarketresearch.com |

| Herbicides | Intermediate for ALS-inhibitor herbicides | Low-dose, high-efficiency crop protection | pmarketresearch.com |

Intermediate in Herbicide and Fungicide Formulation

A primary application of 2-Chloro-4-hydroxypyridine is its function as a crucial intermediate in the production of agrochemicals, specifically herbicides and fungicides. chemimpex.com The presence of reactive sites on the pyridine ring allows for its incorporation into larger, more complex molecules designed to target specific biological pathways in weeds and fungi. This adaptability makes it a valuable component in the development of selective herbicides that can control the growth of unwanted vegetation without causing harm to the desired crops.

In Japan, for instance, the procurement of 2-Chloro-4-hydroxypyridine for agrochemical synthesis saw a 9% year-over-year increase in 2023, a trend linked to the expansion of rice cultivation and the need for effective weed management strategies. The compound serves as a precursor for pyridine-based herbicides that are particularly effective against grassy weeds. Its role extends to the formulation of fungicides, where it contributes to the synthesis of active ingredients that protect crops from various fungal diseases, thereby supporting agricultural productivity and sustainability. chemimpex.com

Mechanisms of Enhanced Crop Protection and Yield Improvement

The utility of 2-Chloro-4-hydroxypyridine in agriculture stems from its role in creating low-dose, high-efficiency crop protection solutions. Herbicides derived from this compound, such as those that inhibit the enzyme acetolactate synthase (ALS), are effective at very low application rates, minimizing the environmental impact while maximizing efficacy. By effectively controlling weed populations, these herbicides reduce competition for essential resources such as water, nutrients, and sunlight, leading to improved crop growth and, consequently, higher yields.

The fungicidal compounds synthesized using 2-Chloro-4-hydroxypyridine as a starting material help to prevent and control the spread of plant pathogens. This protection against fungal diseases is critical for ensuring the quality and quantity of the harvest, contributing directly to enhanced agricultural output. chemimpex.com The development of these targeted agrochemicals is a key factor in modern agricultural practices aimed at sustainable crop production.

Applications in Complex Organic Synthesis and Materials Science

The versatility of 2-Chloro-4-hydroxypyridine extends beyond agrochemicals into the broader fields of organic synthesis and materials science. Its unique chemical structure makes it a valuable tool for chemists seeking to construct complex molecular frameworks.

Synthesis of Diverse Pyridine Derivatives and Heterocycles

In the realm of organic chemistry, 2-Chloro-4-hydroxypyridine is a highly sought-after starting material for the synthesis of a wide range of pyridine derivatives. The reactivity of its chloro and hydroxyl groups allows for a variety of chemical transformations, including nucleophilic substitutions and coupling reactions. chemimpex.com This enables the creation of substituted pyridines with tailored electronic and steric properties. These derivatives are not only important in the agrochemical industry but also serve as key intermediates in the pharmaceutical sector for the development of new therapeutic agents. chemimpex.com

Building Block for Advanced Molecular Architectures

The concept of "building blocks" is central to modern synthetic chemistry, where complex molecules are assembled from smaller, well-defined molecular fragments. srdorganics.comsrdorganics.com 2-Chloro-4-hydroxypyridine serves as an exemplary heterocyclic building block. srdorganics.comsrdorganics.com Its rigid pyridine core and reactive functional groups provide a reliable scaffold for the bottom-up construction of intricate molecular architectures. srdorganics.comsrdorganics.com This includes the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage and separation, as well as complex organic constructs for use in medicinal chemistry. srdorganics.comsrdorganics.com

Development of Specialty Polymers and Coatings

The application of 2-Chloro-4-hydroxypyridine also extends to the field of materials science, where it is utilized in the creation of specialty polymers and coatings. chemimpex.comchemimpex.com By incorporating this compound into polymer chains, materials scientists can enhance the properties of the resulting materials, such as their durability and resistance to environmental factors like UV radiation. chemimpex.com For example, derivatives of 2-Chloro-4-hydroxypyridine are used as ultraviolet stabilizers in polymer coatings. A 2023 study also highlighted the effectiveness of its derivatives as scale inhibitors in the demanding environments of high-salinity offshore oil drilling.

Environmental Disposition and Remediation Research of Pyridine Derivatives

Transformation Products and Degradation Pathways in Environmental Systems

The environmental transformation of pyridine (B92270) derivatives can occur through various biotic and abiotic processes, leading to a range of intermediate and final degradation products. While specific data on 2-Chloro-4-hydroxypyridine is limited, the degradation pathways of related compounds such as chloropyridines and hydroxypyridines provide valuable insights into its potential environmental fate.

The degradation of chloropyridines can be influenced by the position of the chlorine atom on the pyridine ring. For instance, 4-chloropyridine (B1293800) has been shown to be more susceptible to degradation compared to other chloropyridines oup.com. In some cases, chloropyridines can be persistent, as seen with 2-chloropyridine (B119429), which was found to be a stable intermediate during the anaerobic biotransformation of 2,3-dichloropyridine (B146566) over a six-month period nih.gov. The degradation of the pesticide chlorpyrifos (B1668852) can lead to the formation of 3,5,6-trichloro-2-pyridinol (B117793) (TCP), which can be further degraded to 2-hydroxypyridine (B17775) frontiersin.orgresearchgate.net.

Hydroxypyridines are common intermediates in the microbial degradation of various pyridine compounds tandfonline.com. The initial step in the biodegradation of many pyridines involves hydroxylation, with the oxygen atom often derived from water tandfonline.com. For example, 2-hydroxypyridine and 3-hydroxypyridine (B118123) can be transformed into 2,5-dihydroxypyridine (B106003), while 4-hydroxypyridine (B47283) can be converted to 3,4-dihydroxypyridine semanticscholar.org. The degradation of 2-hydroxypyridine can proceed through the formation of 2,5-dihydroxypyridine, which is then subject to ring cleavage semanticscholar.orgnih.gov. In some bacterial strains, the degradation of 2-hydroxypyridine involves a monooxygenase that hydroxylates it to 2,5-dihydroxypyridine nih.gov.

The photodegradation of 2-chloropyridine in aqueous solutions has been shown to produce several intermediate products, including 2-pyridinecarbonitrile, 2,3-dichloropyridine, 1H-pyrrole-2-carboxaldehyde, and 6-chloro-2-pyridinecarboxylic acid nih.gov.

Table 1: Examples of Transformation Products from Related Pyridine Derivatives

| Parent Compound | Transformation Product(s) | Environmental System/Condition | Reference |

|---|---|---|---|

| 2,3-Dichloropyridine | 2-Chloropyridine | Anaerobic freshwater sediment | nih.gov |

| Chlorpyrifos | 3,5,6-Trichloro-2-pyridinol (TCP), 2-Hydroxypyridine | Constructed wetland with bacterial consortium | frontiersin.orgresearchgate.net |

| 2-Hydroxypyridine | 2,5-Dihydropyridine | Microbial degradation | semanticscholar.org |

| 3-Hydroxypyridine | 2,5-Dihydropyridine | Microbial degradation | semanticscholar.org |

| 4-Hydroxypyridine | 3,4-Dihydropyridine | Microbial degradation | semanticscholar.org |

Bioremediation Strategies

Bioremediation offers an environmentally sound and cost-effective approach to cleaning up sites contaminated with pyridine derivatives. These strategies harness the metabolic capabilities of microorganisms and plants to degrade or detoxify these pollutants.

The use of microbial consortia has proven effective for the degradation of pyridine and its derivatives. Mixed microbial populations often exhibit enhanced degradation capabilities compared to single strains due to metabolic cooperation. Bacterial consortia isolated from various environments, such as petroleum-contaminated soil and industrial sludge, have demonstrated the ability to utilize pyridine as a sole source of carbon and nitrogen nih.govresearchgate.net. For example, a consortium containing Paracoccus sp., Shinella zoogloeoides, and Pseudomonas sp. was optimized for the simultaneous degradation of pyridine, quinoline, and carbazole (B46965) acs.org. In another study, a bacterial consortium completely degraded pyridine at initial concentrations of up to 20 mg/L nih.gov. Bio-augmentation, the introduction of specific microorganisms to a contaminated site, has been shown to enhance the degradation of pyridine in activated sludge systems nih.gov.

Phytoremediation utilizes plants to remove, contain, or degrade environmental contaminants. Constructed wetlands (CWs) are a type of phytoremediation system that has shown promise for the removal of organic micropollutants, including some pyridine derivatives, from wastewater mdpi.comiwaponline.com. These systems employ a combination of physical, chemical, and biological processes to treat contaminated water. While CWs can be effective, their performance can be influenced by factors such as the type of wetland system (e.g., horizontal or vertical subsurface flow), the plant species used, and the physicochemical properties of the pollutant mdpi.comresearchgate.net. For instance, the use of Phragmites australis in a vertical subsurface flow constructed wetland has been investigated for the phytodegradation of pyridine researchgate.net.

The synergy between plants and microorganisms can be harnessed to enhance the efficiency of bioremediation. Combined plant-bacterial remediation systems utilize the ability of plants to create a favorable environment in the rhizosphere for microbial activity, which in turn accelerates the degradation of pollutants nih.gov. A study on the removal of the pesticide chlorpyrifos, a pyridine derivative, in a constructed wetland demonstrated the effectiveness of a plant-bacterial consortium. The combination of Canna spp., Mentha spp., and the bacterial strains Acinetobacter baumannii and Bacillus cibi resulted in up to 96% degradation of chlorpyrifos frontiersin.org. The plant roots release exudates that stimulate microbial activity, while the bacteria contribute to the breakdown of the pollutant frontiersin.org.

Advanced Analytical Detection of Environmental Metabolites

The identification and quantification of environmental metabolites are crucial for understanding the degradation pathways and assessing the effectiveness of remediation efforts. Advanced analytical techniques are essential for detecting these compounds, which are often present at low concentrations in complex environmental matrices.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the separation and identification of volatile and semi-volatile organic compounds. This technique has been successfully employed to identify the metabolites of chlorpyrifos degradation, including 3,5,6-trichloro-2-pyridinol (TCP) and 2-hydroxypyridine, in samples from a bacterial consortium study researchgate.net. The use of GC-MS allows for the elucidation of degradation pathways by tracking the appearance and disappearance of parent compounds and their transformation products over time researchgate.net.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Chloro-4-hydroxypyridine |

| 2-Chloropyridine |

| 2,3-Dichloropyridine |

| 2-Pyridinecarbonitrile |

| 1H-Pyrrole-2-carboxaldehyde |

| 6-Chloro-2-pyridinecarboxylic acid |

| 3,5,6-Trichloro-2-pyridinol (TCP) |

| 4-Chloropyridine |

| Acinetobacter baumannii |

| Bacillus cibi |

| Canna spp. |

| Carbazole |

| Chlorpyrifos |

| Mentha spp. |

| Paracoccus sp. |

| Phragmites australis |

| Pseudomonas sp. |

| Pyridine |

| Quinoline |

| Shinella zoogloeoides |

| 2,5-Dihydropyridine |

| 2-Hydroxypyridine |

| 3,4-Dihydropyridine |

| 3-Hydroxypyridine |

Future Research Directions and Unexplored Avenues for 2 Chloro 4 Hydroxypyridine

Novel Synthetic Methodologies

The classical synthesis of 2-Chloro-4-hydroxypyridine often involves multi-step processes that may not align with the modern principles of green chemistry. Future research will likely focus on the development of novel, more efficient, and environmentally benign synthetic methodologies.

One promising direction is the exploration of catalytic green synthesis . For instance, the use of ion exchange resins as catalysts, which has been reported for the synthesis of related dichlorinated hydroxypyridines, presents a methodology that is both easily operable and environmentally friendly. google.com Such solid-supported catalysts can simplify product purification and be recycled, reducing waste and operational costs.

Furthermore, advancements in transition-metal-catalyzed cross-coupling reactions offer a vast playground for the synthesis of novel derivatives of 2-Chloro-4-hydroxypyridine. researchgate.net Techniques like the Suzuki-Miyaura reaction have already been employed to create complex polyarylated pyridines from chloro-hydroxy-pyridine precursors, demonstrating the potential for creating highly functionalized molecules. acs.org Future work could expand the repertoire of coupling partners and catalytic systems to access an even broader chemical space.

| Potential Novel Synthetic Approach | Key Advantages | Relevant Research Area |

| Ion Exchange Resin Catalysis | Environmentally friendly, catalyst recyclability, simplified workup. google.com | Green Chemistry |

| Advanced Cross-Coupling Reactions | Access to highly functionalized derivatives, regiocontrolled synthesis. researchgate.netacs.org | Organometallic Chemistry |

| Flow Chemistry Synthesis | Improved safety, scalability, and reaction control. | Chemical Engineering |

Advanced Mechanistic Studies of Complex Reactions

A deeper understanding of the reaction mechanisms involving 2-Chloro-4-hydroxypyridine is crucial for optimizing existing transformations and designing new ones. The compound exhibits a fascinating reactivity profile, acting as both an electrophile and a nucleophile.

An area ripe for investigation is the study of its ambidentate nucleophilicity . Research on the reaction of hydroxypyridines with electrophiles has shown that 2-hydroxypyridine (B17775) can react at either the nitrogen or the oxygen atom, leading to a mixture of products. researchgate.net Advanced mechanistic studies, employing both experimental techniques (like kinetic analysis and in-situ spectroscopy) and computational modeling, could elucidate the factors that govern this regioselectivity, such as solvent, temperature, and the nature of the electrophile.

The tautomeric equilibrium between the 4-hydroxy and 4-pyridone forms of the molecule also plays a critical role in its reactivity. whiterose.ac.uk Understanding how this equilibrium is influenced by the chemical environment is key to controlling its reaction pathways. For example, the hydrolysis of related α-chloro-substituted pyridones is significantly influenced by the electronic structure of the pyridine (B92270) ring. nih.gov Detailed mechanistic studies could provide a predictive framework for its behavior in complex reaction mixtures.

Deeper Elucidation of Structure-Activity Relationships in Biological Systems

2-Chloro-4-hydroxypyridine is a known building block for biologically active compounds, including anti-inflammatory and antimicrobial agents. chemimpex.com However, a comprehensive understanding of its structure-activity relationships (SAR) is still lacking. Future research should focus on systematically modifying the core structure and evaluating the impact on biological activity.

This can be achieved by creating libraries of derivatives where the chloro and hydroxyl groups are modified, or where substituents are introduced at other positions on the pyridine ring. These libraries can then be screened against a variety of biological targets, such as enzymes and receptors. For instance, SAR studies on related 2-chloro-adenosine derivatives have successfully identified potent and selective receptor antagonists. dongguk.edu

Detailed SAR studies will be instrumental in the rational design of new generations of:

Pharmaceuticals: With potentially improved potency, selectivity, and pharmacokinetic profiles.

Agrochemicals: Including more effective and environmentally safer herbicides and fungicides. chemimpex.compmarketresearch.com

| Structural Modification | Potential Biological Target | Desired Outcome |

| Substitution at the hydroxyl group | Kinases, Proteases | Novel enzyme inhibitors chemimpex.com |

| Replacement of the chloro group | Various receptors | Enhanced binding affinity and selectivity dongguk.edu |

| Introduction of new substituents | Tubulin, DNA | New anticancer agents acs.org |

Development of Targeted Environmental Remediation Technologies

The chemical properties of 2-Chloro-4-hydroxypyridine and its derivatives suggest their potential use in environmental applications. The pyridine ring and its functional groups can interact with various pollutants, making them candidates for remediation technologies.

Research into the use of hydroxypyridine derivatives for the sequestration of heavy metals from contaminated water is a promising avenue. researchgate.net The ability of the hydroxyl and nitrogen atoms to coordinate with metal ions could be harnessed to develop new chelating agents.

Furthermore, studying the degradation pathways of 2-Chloro-4-hydroxypyridine and related compounds is crucial for developing effective remediation strategies. Studies on the degradation of 2-chloropyridine (B119429) have shown that it can be broken down by processes like UV irradiation, with 2-hydroxypyridine being a key intermediate. researchgate.net Understanding these pathways can aid in the design of advanced oxidation processes for the complete mineralization of such pollutants. The potential for bioremediation using microorganisms capable of degrading pyridinols also warrants further investigation. vu.lt

Integration with Advanced Machine Learning and Artificial Intelligence for Predictive Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the study of 2-Chloro-4-hydroxypyridine is no exception. These computational tools can significantly accelerate the pace of discovery and development. rsc.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) modeling powered by machine learning can be used to predict the biological activity of novel derivatives of 2-Chloro-4-hydroxypyridine without the need for their synthesis and testing. nih.govnih.gov By training algorithms on existing data, researchers can identify promising candidates for new drugs or agrochemicals with a higher probability of success.

AI can also be employed to:

Predict physicochemical properties: Such as solubility and stability, which are crucial for the development of new materials and formulations. ajrconline.org

Optimize reaction conditions: By analyzing vast datasets of chemical reactions, ML models can predict the optimal conditions for the synthesis of 2-Chloro-4-hydroxypyridine and its derivatives, saving time and resources. rsc.org

Discover new applications: By screening virtual libraries of compounds against biological and material targets, AI can help identify completely new and unexpected applications for this versatile molecule.

| AI/ML Application | Objective | Potential Impact |

| Predictive QSAR | Forecast biological activity of new derivatives. nih.govnih.gov | Accelerated discovery of new drugs and agrochemicals. |

| Reaction Optimization | Identify optimal synthetic conditions. rsc.org | More efficient and sustainable chemical synthesis. |

| Virtual Screening | Discover new biological targets and material applications. ajrconline.org | Expansion of the application scope of 2-Chloro-4-hydroxypyridine. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.